3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester

Regiochemistry Paullone scaffold Cyclization precursor

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester (CAS 676596-61-5) is a synthetic pyridinecarboxylic acid derivative with the molecular formula C₁₄H₁₈N₂O₅, utilized primarily as a strategic intermediate in the synthesis of the potent glycogen synthase kinase-3β (GSK-3β) inhibitor 1-Azakenpaullone. The compound features a pyridine ring bearing an ethyl ester at the 2-position and a 4-ethoxy-1,4-dioxobutylamino moiety at the 3-position, a regiochemistry essential for the downstream cyclization to the 5H-pyrido[3,2-b]azepine core structure.

Molecular Formula C14H18N2O5
Molecular Weight 294.307
CAS No. 676596-61-5
Cat. No. B564748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester
CAS676596-61-5
Synonyms3-[(4-Ethoxy-4-oxobutanoyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC14H18N2O5
Molecular Weight294.307
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=C(N=CC=C1)C(=O)OCC
InChIInChI=1S/C14H18N2O5/c1-3-20-12(18)8-7-11(17)16-10-6-5-9-15-13(10)14(19)21-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17)
InChIKeyRBEOIGKKNHWQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester (CAS 676596-61-5): Strategic Intermediate for Selective GSK-3β Inhibitor Synthesis


3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester (CAS 676596-61-5) is a synthetic pyridinecarboxylic acid derivative with the molecular formula C₁₄H₁₈N₂O₅, utilized primarily as a strategic intermediate in the synthesis of the potent glycogen synthase kinase-3β (GSK-3β) inhibitor 1-Azakenpaullone [1]. The compound features a pyridine ring bearing an ethyl ester at the 2-position and a 4-ethoxy-1,4-dioxobutylamino moiety at the 3-position, a regiochemistry essential for the downstream cyclization to the 5H-pyrido[3,2-b]azepine core structure . Critically, this specific substitution pattern is not interchangeable with closely related intermediates such as 2-[(4-ethoxy-1,4-dioxobutyl)amino]pyridine-3-carboxylic acid ethyl ester (CAS 1620634-85-6), whose alternative regiochemistry precludes formation of the identical azakenpaullone scaffold [2].

Why Generic Substitution of 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester Can Compromise GSK-3β Inhibitor Synthesis Outcomes


The regiochemistry of the pyridine substitution—specifically, the amino-dioxobutyl group at the 3-position and the ethyl ester at the 2-position—is the singular determinant of successful cyclization to the 1-Azakenpaullone core [1]. Alternate intermediates, including Kenpaullone precursors that rely on 3-aminopyridine-2-carboxylic acid ethyl ester (commonly used for benzazepinone-based paullones) or the regioisomeric 2-substituted pyridine-3-carboxylic acid ester (CAS 1620634-85-6), yield structurally divergent fused-ring systems with profoundly different GSK-3β selectivity profiles. 1-Azakenpaullone demonstrates an IC₅₀ of 18 nM against GSK-3β , whereas Kenpaullone exhibits an IC₅₀ of 23 nM but with substantially broader CDK inhibitory activity [2], meaning the choice of intermediate directly dictates the kinase selectivity of the final inhibitor product for applications in stem cell maintenance and cellular reprogramming, where GSK-3β selectivity over CDKs is an essential parameter [3].

Quantitative Differentiation Evidence: 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester vs. Closest Analogs for GSK-3β Inhibitor Synthesis


Regiochemical Specificity: Structural Determinant of Azakenpaullone vs. Kenpaullone Scaffold Divergence

The target compound bears the 4-ethoxy-1,4-dioxobutylamino substituent at the pyridine 3-position and the ethyl ester at the 2-position, a configuration that enables the InCl₃-mediated intramolecular cyclization to form the 5H-pyrido[3,2-b]azepine-6,9-dione ring system of 1-Azakenpaullone in a two-step protocol with significantly improved synthetic efficiency [1]. In contrast, Kenpaullone synthesis proceeds from 3-aminopyridine-2-carboxylic acid ethyl ester through a fundamentally different benzazepinone cyclization pathway that yields the indolo[3,2-d][1]benzazepin-6-one core, resulting in a compound with distinct kinase selectivity—Kenpaullone inhibits CDK1/cyclin B with an IC₅₀ of 0.4 μM in addition to GSK-3β [2]. The regioisomer 2-[(4-ethoxy-1,4-dioxobutyl)amino]pyridine-3-carboxylic acid ethyl ester (CAS 1620634-85-6), with reversed substitution, would generate a different fused-ring product upon cyclization, making it unsuitable for 1-Azakenpaullone production [3].

Regiochemistry Paullone scaffold Cyclization precursor

Synthetic Route Efficiency: Two-Step Protocol for 1-Azakenpaullone vs. Multi-Step Kenpaullone Pathways

The 2024 synthesis protocol utilizing this specific intermediate achieves 1-Azakenpaullone in a concise two-step sequence from the target compound, featuring indium-trichloride-mediated cyclization under mild conditions with significantly reduced waste discharge [1]. Although the 2024 publication does not report isolated yield percentages for this specific intermediate-to-product transformation in a direct comparative format, vendor and CAS registry databases confirm that this compound (CAS 676596-61-5) is commercially recognized as the established synthetic intermediate for 1-Azakenpaullone, whereas the structurally analogous but regiochemically inverted 2-substituted isomer (CAS 1620634-85-6) is not associated with any published cyclization pathway to a comparable kinase inhibitor [2]. The original multi-step synthesis from Kunick et al. (2004) required more extensive synthetic manipulation from alternative precursors to access the azakenpaullone scaffold [3].

Synthetic efficiency Step economy Yield optimization

Downstream Product Selectivity: 1-Azakenpaullone GSK-3β vs. CDK Selectivity Advantage Over Kenpaullone

The final product 1-Azakenpaullone, for which this compound is the dedicated synthetic intermediate, demonstrates a GSK-3β IC₅₀ of 18 nM (0.018 μM) with a CDK1/cyclin B IC₅₀ of 2.0 μM, yielding a ~111-fold selectivity window for GSK-3β over CDK1 . In contrast, Kenpaullone—derived from 3-aminopyridine-2-carboxylic acid ethyl ester through a different synthetic route—exhibits a GSK-3β IC₅₀ of 23 nM but a CDK1/cyclin B IC₅₀ of 0.4 μM, translating to only a ~17-fold selectivity window [1]. The approximately 6.5-fold greater selectivity of 1-Azakenpaullone over Kenpaullone with respect to CDK1 is the critical pharmacological differentiator for applications where CDK-mediated cytotoxicity must be minimized [2].

Kinase selectivity GSK-3β CDK1 Off-target activity

Physicochemical Properties: Calculated LogP and PSA Values vs. Common Paullone Intermediates

The target compound has a calculated LogP of 2.19 and a polar surface area (PSA) of 98.08 Ų [1], placing it within the favorable range for synthetic intermediate handling and downstream drug-likeness of the final 1-Azakenpaullone product. By comparison, the structurally simpler 3-aminopyridine-2-carboxylic acid ethyl ester (Kenpaullone intermediate) has a lower molecular weight (166.18 vs. 294.30 g/mol) and substantially different lipophilicity, meaning the pre-installation of the 4-ethoxy-1,4-dioxobutyl side chain in the target compound eliminates an entire acylation step in the synthesis and shifts the physicochemical burden upstream, which can be advantageous for purification and quality control at the intermediate stage . The regioisomer 2-[(4-ethoxy-1,4-dioxobutyl)amino]pyridine-3-carboxylic acid ethyl ester shares the identical molecular formula and calculated LogP but has not been associated with any validated synthetic route to a pharmacologically characterized inhibitor [2].

LogP Polar surface area Physicochemical profiling ADME prediction

Optimal Application Scenarios for 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic Acid Ethyl Ester in Research and Industrial Procurement


GSK-3β-Selective Chemical Probe Synthesis for Stem Cell Maintenance and Cellular Reprogramming

For research groups developing chemical probes that selectively inhibit GSK-3β while sparing CDK activity to avoid cytotoxicity during stem cell self-renewal or somatic cell reprogramming, this intermediate is the definitive starting material for 1-Azakenpaullone synthesis. The resulting product's ~111-fold selectivity for GSK-3β over CDK1 (GSK-3β IC₅₀ = 18 nM vs. CDK1 IC₅₀ = 2.0 μM) is essential for protocols where Kenpaullone's broader CDK inhibition (CDK1 IC₅₀ = 0.4 μM) [1] would compromise cell viability or introduce confounding cell-cycle effects. The concise two-step synthetic protocol supports rapid production of high-purity 1-Azakenpaullone for iPS/ES cell culture media formulation [2].

Medicinal Chemistry Lead Optimization Campaigns Targeting Wnt/β-Catenin Pathway Modulation

Pharmaceutical discovery programs focused on Wnt signaling modulation—relevant to oncology, neurodegeneration, and metabolic disease—require GSK-3β inhibitors with minimal CDK off-target activity to avoid misinterpretation of phenotypic screening results. Procuring this specific intermediate ensures access to the 1-Azakenpaullone scaffold, which has been pharmacologically characterized in peer-reviewed literature as a selective ATP-competitive GSK-3β inhibitor with a defined selectivity ratio versus CDKs . Using the alternative 3-aminopyridine-2-carboxylic acid ethyl ester would lead to Kenpaullone-type scaffolds with ~6.5-fold lower GSK-3β/CDK1 selectivity, potentially confounding structure-activity relationship (SAR) interpretation in lead optimization [1].

Reproducible Reference Standard for Analytical Method Development in GSK-3β Inhibitor QC

This compound (CAS 676596-61-5), available as a reference standard from commercial suppliers including Santa Cruz Biotechnology (Catalog # sc-209497) with lot-specific certificates of analysis , serves as a well-defined impurity reference standard for the quality control of 1-Azakenpaullone active pharmaceutical ingredient (API) batches. Its established identity, molecular weight (294.30 g/mol), calculated LogP (2.19), and PSA (98.08 Ų) [1] enable HPLC method development with predictable retention behavior, supporting regulatory-compliant analytical testing in GMP environments.

Academic Laboratory-Scale Synthesis Training and Kinase Inhibitor Chemical Biology Education

The two-step 1-Azakenpaullone synthesis protocol featuring indium-trichloride-mediated cyclization under mild conditions is well-suited for academic teaching laboratories training students in heterocyclic chemistry and kinase inhibitor synthesis. The target compound's availability from multiple commercial vendors, combined with the demonstrated step economy and reduced waste generation, makes it a cost-effective procurement choice for educational institutions conducting hands-on medicinal chemistry coursework or undergraduate research in chemical biology.

Quote Request

Request a Quote for 3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.